1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C12H14ClF3S It is characterized by the presence of a chloropropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloropropane, ethylbenzene, and trifluoromethylthiol.
Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the trifluoromethylthio group can yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or amines, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include thiols or sulfides.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, making it more effective in penetrating biological membranes. The chloropropyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets. The ethyl group contributes to the overall hydrophobicity of the molecule, influencing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
1-(3-Chloropropyl)-2-ethyl-4-(difluoromethylthio)benzene: Similar but with a difluoromethylthio group.
1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethylsulfonyl)benzene: Similar but with a trifluoromethylsulfonyl group.
Uniqueness
1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C12H14ClF3S |
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Molecular Weight |
282.75 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-ethyl-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-9-8-11(17-12(14,15)16)6-5-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
VUYWNBMCIYNDDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC(F)(F)F)CCCCl |
Origin of Product |
United States |
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